3-methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative characterized by a 3-methyl substituent on the pyridine ring and a piperidin-4-ylmethoxy group functionalized with an oxane-2-carbonyl moiety. This structure combines a rigid pyridine core with a conformationally flexible piperidine-tetrahydrofuran hybrid, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-12-19-8-5-16(14)23-13-15-6-9-20(10-7-15)18(21)17-4-2-3-11-22-17/h5,8,12,15,17H,2-4,6-7,9-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEPSPMXXFGERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The compound’s uniqueness lies in its 3-methylpyridine scaffold and the oxane-2-carbonyl-piperidine side chain. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison
Physicochemical Properties
- Molecular Weight & Lipophilicity : The oxane carbonyl increases molecular weight (~338.83 g/mol for BF18298 vs. ~350–400 g/mol for AMPK activators ). The 3-methyl group likely reduces logP compared to chloro or trifluoromethyl analogs, enhancing aqueous solubility.
- Stability : The cyclic oxane ester may resist hydrolysis better than linear esters (e.g., ethyl carboxylates in Compound 41 ), improving metabolic stability.
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